N-(pyridin-2-ylmethyl)morpholine-4-carboxamide N-(pyridin-2-ylmethyl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 349118-94-1
VCID: VC4994860
InChI: InChI=1S/C11H15N3O2/c15-11(14-5-7-16-8-6-14)13-9-10-3-1-2-4-12-10/h1-4H,5-9H2,(H,13,15)
SMILES: C1COCCN1C(=O)NCC2=CC=CC=N2
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide

CAS No.: 349118-94-1

Cat. No.: VC4994860

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide - 349118-94-1

Specification

CAS No. 349118-94-1
Molecular Formula C11H15N3O2
Molecular Weight 221.26
IUPAC Name N-(pyridin-2-ylmethyl)morpholine-4-carboxamide
Standard InChI InChI=1S/C11H15N3O2/c15-11(14-5-7-16-8-6-14)13-9-10-3-1-2-4-12-10/h1-4H,5-9H2,(H,13,15)
Standard InChI Key ZKQVTTZYAFBOTG-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)NCC2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

N-(Pyridin-2-ylmethyl)morpholine-4-carboxamide (molecular formula: C11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_2) consists of two primary moieties: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) and a pyridin-2-ylmethyl group. The carboxamide bridge (-CONH-) connects the morpholine’s carbonyl carbon to the methylene group of the pyridine derivative. This arrangement confers both polar and lipophilic characteristics, influencing solubility and membrane permeability .

Key structural parameters include:

  • Molecular weight: 237.26 g/mol

  • Topological polar surface area (TPSA): ~58 Ų (estimated from analogs )

  • logP (octanol-water partition coefficient): ~1.2 (predicted based on substituent contributions )

The pyridine ring’s electron-deficient nature and the morpholine’s conformational flexibility suggest potential interactions with biological targets, particularly enzymes and receptors requiring hydrogen bonding or π-π stacking .

Synthesis and Synthetic Methodologies

The synthesis of N-(pyridin-2-ylmethyl)morpholine-4-carboxamide typically involves amide bond formation between morpholine-4-carboxylic acid and pyridin-2-ylmethanamine. A representative pathway, inferred from analogous procedures , proceeds as follows:

  • Activation of morpholine-4-carboxylic acid: Treatment with a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane generates an active ester intermediate.

  • Nucleophilic attack by pyridin-2-ylmethanamine: The amine reacts with the activated carboxylic acid, yielding the carboxamide product after purification via column chromatography.

Alternative routes may employ Buchwald–Hartwig amination or nucleophilic aromatic substitution (SN_\text{N}Ar) to introduce substituents, as observed in related pyrimidine-4-carboxamide syntheses . For instance, dichloropyrimidine intermediates can undergo sequential substitutions with amines to install the pyridinylmethyl and morpholine groups .

Physicochemical and Spectroscopic Properties

While experimental data for N-(pyridin-2-ylmethyl)morpholine-4-carboxamide are sparse, extrapolations from structurally similar compounds provide reliable estimates:

PropertyValue/DescriptionSource Analogs
Melting point120–125°C (predicted)
SolubilitySoluble in DMSO, methanol; sparingly in water
UV-Vis λmax\lambda_{\text{max}}265 nm (pyridine absorption)
1^1H NMR (DMSO-d6d_6)δ 8.5 (pyridine-H), 3.6 (morpholine-CH2_2), 4.3 (CONH)

The compound’s stability under physiological conditions remains unstudied, but morpholine derivatives generally exhibit moderate hydrolytic resistance due to the ring’s electron-rich oxygen .

Pharmacological and Biological Applications

Although direct reports on N-(pyridin-2-ylmethyl)morpholine-4-carboxamide are absent, its structural analogs have shown diverse bioactivities:

  • Enzyme inhibition: Pyrimidine-4-carboxamides with morpholine substituents act as potent inhibitors of NAPE-PLD, an enzyme involved in lipid mediator biosynthesis . The carboxamide group facilitates hydrogen bonding with catalytic residues, while the morpholine enhances solubility.

  • Antimicrobial activity: Morpholine-thiocarboxamide derivatives exhibit moderate activity against Mycobacterium tuberculosis, attributed to metal chelation and membrane disruption .

  • CNS modulation: LEI-401, a related pyrimidine-4-carboxamide, reduces N-acylethanolamine levels in murine brains, suggesting potential anxiolytic or antidepressant effects .

These findings imply that N-(pyridin-2-ylmethyl)morpholine-4-carboxamide could serve as a scaffold for developing enzyme inhibitors or antimicrobial agents, pending targeted studies.

Future Directions and Research Gaps

The absence of direct studies on N-(pyridin-2-ylmethyl)morpholine-4-carboxamide highlights several research opportunities:

  • Kinetic and thermodynamic solubility studies to optimize formulation.

  • In vitro screening against enzyme targets (e.g., kinases, phospholipases) to identify lead applications.

  • Metabolic stability assays using hepatic microsomes to assess pharmacokinetic viability.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock this compound’s potential in drug discovery.

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